4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine
Description
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a pyrimidinamine derivative characterized by a dichlorobenzyloxy-substituted phenyl group at the 4-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₃Cl₂N₃O, with a molecular weight of 346.22 g/mol, and it is registered under CAS number 477889-41-1 . Pyrimidinamine derivatives are widely studied for their role in inhibiting microbial growth by targeting enzymes or DNA synthesis pathways .
Properties
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-4-1-12(15(19)9-13)10-23-14-5-2-11(3-6-14)16-7-8-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMPPFUYBYBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl alcohol and 4-hydroxyphenyl-2-pyrimidinamine.
Reaction Conditions: The 2,4-dichlorobenzyl alcohol is reacted with 4-hydroxyphenyl-2-pyrimidinamine in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxyphenyl-2-pyrimidinamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Pyrimidinamine Derivatives
Several structurally related pyrimidinamine derivatives have been synthesized and evaluated for biological activity. Key examples include:
Key Structural Differences
- Substituent Effects: The target compound’s 2,4-dichlorobenzyloxy group enhances lipophilicity compared to the methoxybenzylether derivative (lower Cl content) and the methylsulfonylphenyl analog (polar sulfonyl group).
- Heterocyclic Moieties : The isoxazole -containing analog (CAS 264256-44-2) introduces a five-membered heterocycle, which may alter metabolic stability or target specificity compared to the benzyloxy-linked phenyl group in the target compound .
- Biological Activity: Pyrimidinamines fused with quinoline (e.g., N4-[4,6-diaryl-2-pyrimidinyl]-7-chloro-4-quinolinamine) exhibit broad-spectrum antibacterial and antifungal activity, suggesting that the dichlorobenzyloxy group in the target compound may similarly enhance antimicrobial efficacy .
Research Findings and Implications
- Antimicrobial Activity: Pyrimidinamine derivatives with chlorinated aromatic groups (e.g., 2,4-dichlorophenyl) show superior antimicrobial activity compared to non-halogenated analogs. This is attributed to increased membrane disruption and enzyme inhibition capabilities .
- Pharmacokinetic Properties : The dichlorobenzyl group in the target compound may improve metabolic stability over analogs with methoxy or sulfonyl groups, which are more susceptible to oxidative degradation .
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., imidazole in CAS 367-21-1437) may reduce bioavailability but enhance specificity for intracellular targets like kinases .
Biological Activity
4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine (CAS No. 477889-41-1) is a synthetic compound characterized by its unique pyrimidine structure substituted with a phenyl group and a dichlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is explored for its antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C17H13Cl2N3O
- Molecular Weight : 346.22 g/mol
- IUPAC Name : 4-{4-[(2,4-dichlorophenyl)oxy]phenyl}-2-pyrimidinamine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways crucial for cellular functions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling cascades.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) have demonstrated that it can induce cell cycle arrest and apoptosis at nanomolar concentrations.
Study 1: Antiproliferative Effects on Cancer Cells
A study assessed the antiproliferative activity of this compound against several cancer cell lines. The results indicated that the compound effectively inhibited cell growth:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.5 | Induction of apoptosis |
| HT-29 | 0.3 | Cell cycle arrest in G2/M phase |
| M21 | 0.8 | Disruption of microtubule dynamics |
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha production in macrophages. The findings revealed a dose-dependent inhibition:
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 1 | 20 |
| 5 | 45 |
| 10 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
